molecular formula C17H15N3O B11841607 4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine CAS No. 646063-20-9

4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine

Katalognummer: B11841607
CAS-Nummer: 646063-20-9
Molekulargewicht: 277.32 g/mol
InChI-Schlüssel: HSGGQHYYSFEXQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine is a synthetic small molecule belonging to the chromenopyrimidine class of fused heterocycles, which are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities. Chromenopyrimidine derivatives have been the subject of extensive research, with studies highlighting their significant potential as anticancer agents. Related compounds have demonstrated promising activity by inducing cell cycle arrest and promoting apoptosis in cancer cell lines, such as breast cancer MCF-7 cells, through mechanisms that may involve the inhibition of anti-apoptotic Bcl-2 family proteins . Furthermore, this structural class is also explored for its antimicrobial and antitubercular properties, making it a versatile core structure for developing new therapeutic agents . Researchers utilize this compound as a key intermediate in the synthesis of more complex polycyclic systems for biological screening and structure-activity relationship (SAR) studies. Modern synthetic approaches, including multicomponent reactions and environmentally benign methods using catalysts like deep eutectic solvents, are employed to access this chemotype efficiently . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Eigenschaften

CAS-Nummer

646063-20-9

Molekularformel

C17H15N3O

Molekulargewicht

277.32 g/mol

IUPAC-Name

4-phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine

InChI

InChI=1S/C17H15N3O/c18-17-19-15(11-6-2-1-3-7-11)13-10-21-14-9-5-4-8-12(14)16(13)20-17/h1-9,15H,10H2,(H3,18,19,20)

InChI-Schlüssel

HSGGQHYYSFEXQZ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=CC=CC=C3O1)NC(=NC2C4=CC=CC=C4)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction with 4-Substituted Amines

In a representative procedure, 4-chloro-2H-chromen-2-one reacts with substituted anilines in the presence of anhydrous K₂CO₃ and methanol. This method replaces the chloro group with arylamines, yielding 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives.

Key Parameters :

ReagentConditionsYieldReference
4-Chloro-2H-chromen-2-oneMethanol, K₂CO₃, reflux, 6–8 h60–85%
4-NitroanilineEthanol, 80°C, 12 h70%

Guanidine-Mediated Cyclization

Guanidine hydrochloride reacts with 3-vinylchromone derivatives under microwave irradiation, forming the pyrimidine ring via domino cyclization. This method is efficient for constructing fused heterocycles.

Procedure :

  • Reactants : 3-Vinylchromone, aromatic aldehyde, guanidine hydrochloride.

  • Conditions : KF-Al₂O₃ catalyst, microwave irradiation (150–200 W, 5–10 min).

  • Yield : 65–85%.

PFPAT-Catalyzed Solvent-Free Synthesis

Pentafluorophenylammonium triflate (PFPAT) enables solvent-free condensation of pyran derivatives with coumarin-3-carboxylic acid, forming chromeno[4,3-d]pyrimidines. This green chemistry approach minimizes waste and enhances atom economy.

General Protocol

  • Reactants : 2-Amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate, coumarin-3-carboxylic acid.

  • Catalyst : PFPAT (5 mol%).

  • Conditions : 80°C, 5.5–7.0 h.

  • Yield : 75–90%.

Microwave-Assisted Annulation

Microwave dielectric heating accelerates cyclocondensation reactions, reducing reaction times and improving yields. This method is particularly effective for synthesizing 4-imino chromeno[2,3-d]pyrimidines, which can be modified to the target compound.

Hydrazine-Mediated Cyclization

  • Reactants : Ethyl N-(3-cyano-4H-chromen-2-yl)formimidate, hydrazine monohydrate.

  • Conditions : Ethanol, room temperature, 15 min.

  • Yield : 59–90%.

KF-Al₂O₃-Mediated Three-Component Reactions

KF-Al₂O₃ acts as a solid acid catalyst, facilitating one-pot reactions between flavanones, aromatic aldehydes, and guanidine derivatives. This method is scalable and avoids hazardous solvents.

Reaction Scheme :
Flavanone+Aromatic Aldehyde+GuanidineKF-Al2O3Chromeno[4,3-d]pyrimidine\text{Flavanone} + \text{Aromatic Aldehyde} + \text{Guanidine} \xrightarrow{\text{KF-Al}_2\text{O}_3} \text{Chromeno[4,3-d]pyrimidine}

Optimized Conditions :

ComponentParameter
CatalystKF-Al₂O₃ (10–15 mol%)
SolventEthanol or DMF
Temperature80–100°C
Time6–12 h
Yield60–85%

Cyclocondensation with Isothiocyanates

Phenylisothiocyanate reacts with 2-amino-4H-chromene-3-carbonitrile under microwave irradiation to form thione derivatives, which can be further functionalized. This method offers flexibility for introducing substituents.

Procedure :

  • Reactants : 2-Amino-4H-chromene-3-carbonitrile, phenylisothiocyanate.

  • Conditions : Microwave (120°C, 30 min).

  • Yield : 50–75%.

Comparative Analysis of Methods

MethodCatalyst/SolventTimeYieldKey Advantage
CondensationK₂CO₃/EtOH6–12 h60–85%Simple reagents
PFPAT-CatalyzedPFPAT5.5–7 h75–90%Solvent-free, high yield
Microwave AnnulationEthanol15 min59–90%Rapid reaction
KF-Al₂O₃-MediatedKF-Al₂O₃/EtOH6–12 h60–85%Scalable, eco-friendly
IsothiocyanateMicrowave30 min50–75%Thione intermediate

Structural Validation and Optimization

Spectroscopic data (IR, ¹H NMR, MS) confirm the formation of the chromeno[4,3-d]pyrimidine core. Key IR bands include C=N (1610–1654 cm⁻¹), NH (3200–3402 cm⁻¹), and C=O (1654 cm⁻¹).

¹H NMR Peaks :

  • CH-4 pyran : δ 4.98 (s, 1H)

  • ArH : δ 7.20–8.20 (m, 9H)

  • NH₂ : δ 9.10–9.92 (s, 1H) .

Analyse Chemischer Reaktionen

2.1. Chromene Core Formation

A common precursor is 2-amino-4H-chromene-3-carbonitrile , which can undergo heterocyclization. For example:

  • Step : Reaction of 2-amino-4H-chromene derivatives with aliphatic carboxylic acids under POCl₃ catalysis leads to chromeno-pyrimidine diones via a Pinner/Dimroth rearrangement .

  • Example : Substituted 5-oxo-4H-chromene-3-carbonitriles react with excess carboxylic acids (e.g., acetic acid) to form fused pyrimidine rings .

2.2. Pyrimidine Ring Formation

The pyrimidine ring is typically formed via nucleophilic cyclization :

  • Mechanism : A nucleophilic attack by an amine group (e.g., from the chromene core) on an electrophilic center (e.g., carbonyl or nitrile) initiates cyclization.

  • Example : Ethyl N-(3-cyano-4H-chromen-2-yl)formimidate reacts with hydrazine to yield 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives, suggesting analogous pathways for the target compound .

2.4. Dihydro Group Stabilization

The 4,5-dihydro structure likely arises from:

  • Partial reduction of the chromene core (e.g., using NaBH₄) .

  • Inherent stability from the fused pyrimidine ring.

3.1. Typical Yields for Analogous Compounds

Compound TypeYield RangeKey ReagentsReference
Chromeno[2,3-d]pyrimidine-2(5H)-thione55–75%Hydrazine, NaBH₄
4-Imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine60–96%Hydrazine, ethanol
Chromeno[2,3-d]pyrimidine-4,6-diones60–85%Aliphatic acids, POCl₃

3.2. Spectroscopic Characterization

TechniqueKey Observations
FT-IR NH/NH₂ bands (3000–3400 cm⁻¹), absence of CN (2225 cm⁻¹) for imino derivatives .
¹H NMR CH₂ signals (e.g., δ 3.25 ppm for dihydro groups) .
HRMS Molecular ion [M+H]⁺ confirms molecular weight .

4.1. Pinner/Dimroth Rearrangement

This tandem rearrangement is critical for forming fused pyrimidine rings. For example:

  • Pinner reaction : Formation of an enamine intermediate.

  • Dimroth rearrangement : Cyclization to yield the pyrimidine core .

4.2. Hydrazine-Mediated Cyclization

Hydrazine reacts with nitriles or formimidates to form imino groups, as seen in:

  • 4-Imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine synthesis via hydrazine addition to ethyl N-(3-cyano-4H-chromen-2-yl)formimidate .

Challenges and Opportunities

  • Regioselectivity : Positioning the phenyl group at C-4 requires precise control during chromene synthesis.

  • Dihydro Stability : Partial reduction or steric hindrance may stabilize the 4,5-dihydro structure.

  • Scalability : Microwave-assisted reactions (e.g., ) could enhance efficiency.

Wissenschaftliche Forschungsanwendungen

Research has indicated that compounds related to 4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine exhibit a range of biological activities:

Antitubercular Activity

A study focused on the design and synthesis of pyrimidine derivatives found that certain analogs displayed promising antitubercular properties. The hybridization of coumarin and pyrimidine structures may enhance their efficacy against Mycobacterium tuberculosis, making them potential candidates for further development in treating tuberculosis .

Anticancer Properties

Another area of interest is the anticancer activity of chromeno-pyrimidine derivatives. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

Several case studies have documented the synthesis and evaluation of 4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amines:

Case Study 1: Synthesis and Characterization

A comprehensive study synthesized various derivatives through a one-pot reaction involving chromene precursors. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and purity. The study also evaluated their biological activities against different cancer cell lines, showing significant cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of chromeno-pyrimidine derivatives revealed that specific substitutions on the phenyl ring significantly influenced their biological activity. Variations in electronic properties and steric hindrance were found to correlate with enhanced potency against target cells. This information is crucial for guiding future modifications aimed at improving efficacy and selectivity .

Data Tables

Compound Yield (%) Biological Activity Reference
4-(4-Bromophenyl)-3-(tert-butylamino)chromeno[4,3-b]pyrrol-4(1H)-one75%Anticancer
2-(tert-butylamino)-1-(4-fluorophenyl)chromeno[4,3-b]pyrrol-4(1H)-one44%Antitubercular
1-(4-Chlorophenyl)-3-(tert-butylamino)chromeno[4,3-b]pyrrol-4(1H)-one65%Cytotoxicity against cancer cells

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The compound’s structural and functional distinctions from similar pyrimidine derivatives are outlined below, with emphasis on substituents, ring systems, and physicochemical properties.

Key Structural Differences

Core Ring Systems
  • Target Compound: Chromeno[4,3-d]pyrimidine (benzopyran fused with pyrimidine, including an oxygen atom in the chromene ring) .
  • Analog 1 : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (pyrrolo-pyrimidine core, nitrogen-containing pyrrole ring instead of chromene) .
  • Analog 2: 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-amine (thieno-pyrimidine core with sulfur atom; benzo-thieno fusion adds bulk and alters electronic properties) .
  • Analog 3 : 9-((lr,4r)-4-methylcyclohexyl)-9H-pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidin-2-amine (pyrido-pyrrolo-pyrimidine system with a pyridine extension, enhancing planarity and nitrogen content) .
Substituent Effects
  • Phenyl Group (Target) : Enhances aromatic interactions and lipophilicity.
  • Chloro Group (Analogs 1, 2, 6) : Increases electrophilicity, making these analogs more reactive in substitution reactions .
  • Cyclohexyl/Methylcyclohexyl (Analog 3) : Enhances 3D complexity and lipophilicity, favoring membrane penetration .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Ring System
Target Compound Not explicitly provided* - 4-Ph, 2-NH2 Chromeno[4,3-d]pyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine C₆H₆ClN₄ 169.6 4-Cl, 2-NH2 Pyrrolo[2,3-d]pyrimidine
8-(Tert-butyl)-4-chloro-... (Analog 2) C₁₄H₁₈ClN₃S 295.8 4-Cl, 2-NH2, 8-tert-butyl Benzo[4,5]thieno[3,2-d]pyrimidine
9-((lr,4r)-4-methylcyclohexyl)-... (Analog 3) C₂₁H₂₄N₆ 360.5 9-methylcyclohexyl, 2-NH2 Pyrido-pyrrolo[2,3-d]pyrimidine

*Molecular formula of the target compound can be inferred as ~C₁₈H₁₅N₃O based on structural analysis.

Functional Implications

  • Reactivity : Chloro-substituted analogs (e.g., Analog 1) are prone to nucleophilic substitution, whereas the target’s phenyl group favors stability and π-π interactions .
  • Solubility: The chromeno core’s oxygen atom may improve water solubility compared to sulfur-containing thieno analogs (Analog 2) .
  • Bioactivity: Pyrido-pyrrolo-pyrimidine systems (Analog 3) are prevalent in kinase inhibitors due to nitrogen-rich cores, while the target’s chromeno system could target oxidative stress-related pathways .

Biologische Aktivität

4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine is a compound of growing interest due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by data from various studies.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, often utilizing microwave-assisted techniques for efficiency. The structural identity is confirmed through spectroscopic methods such as NMR and mass spectrometry. These methods ensure the purity and correct configuration of the synthesized compound .

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated significant antiproliferative effects against various human tumor cell lines including:

Cell LineIC50 (μM)
MDA-MB2311.8 - 6
HCT1162.0 - 7
MCF7>25 (non-toxic)
PC33.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed selective toxicity towards cancer cells while sparing normal fibroblast cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro tests revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for further research in inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Study on Tumor Cell Lines : A comprehensive study assessed the compound's effects on multiple tumor cell lines (Huh7 D12, Caco2). Results showed a consistent pattern of growth inhibition across all tested lines, with MDA-MB231 being particularly sensitive .
  • Antibacterial Efficacy : Another study focused on testing the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial potential .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine?

The compound can be synthesized via microwave-assisted condensation reactions or one-step multicomponent protocols. For example, microwave irradiation of 4-hydroxycoumarin, substituted aldehydes, and thiourea in the presence of catalytic p-toluenesulfonic acid enables efficient cyclization to form the chromenopyrimidine scaffold . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yield improvement.

Q. Which analytical techniques are essential for structural characterization of this compound?

Key techniques include:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry using software like SHELX .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with characteristic peaks for the chromene and pyrimidine moieties .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for chromenopyrimidine derivatives?

Structural analogs demonstrate antiproliferative activity against colorectal cancer cells and anti-hepatoma effects via PI3K/AKT/NF-κB pathway inhibition . Initial screening typically involves in vitro cytotoxicity assays (e.g., MTT) and target-specific enzymatic inhibition studies.

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced target affinity?

AutoDock4 with flexible receptor modeling allows prediction of binding modes. For example, docking into kinase active sites (e.g., PI3K) can identify critical interactions (hydrogen bonds, hydrophobic contacts) between the chromenopyrimidine core and residues like Lys802 or Asp841. Side-chain flexibility in the receptor improves accuracy .

Q. What strategies optimize oral bioavailability for this compound?

Key parameters from Veber’s rules:

  • Rotatable bonds : Limit to ≤10 to reduce conformational flexibility.
  • Polar surface area (PSA) : Maintain PSA ≤140 Ų via substituent modifications (e.g., fluorine introduction) to enhance membrane permeability .
  • LogP optimization : Balance hydrophobicity (C logP ~2–5) to improve absorption while avoiding excessive lipophilicity.

Q. How can researchers resolve contradictions in synthetic yields across different methodologies?

Comparative analysis of reaction parameters (e.g., microwave vs. conventional heating) is essential. For instance, microwave-assisted synthesis reduces reaction time from 48 h to 1–2 h, minimizing side reactions and improving yields . Systematic screening of catalysts (e.g., Ag2CO3 for fluorination) or solvents (e.g., DMF vs. toluene) can also address variability .

Q. What role do catalysts play in regioselective functionalization of the pyrimidine ring?

Silver carbonate (Ag2CO3) enables selective fluorination at the C5 position of 2-aminopyrimidines via electrophilic activation, avoiding competing C4 or C6 modifications . Similarly, palladium catalysts (e.g., Pd(OAc)₂) facilitate cross-coupling reactions for aryl/heteroaryl substitutions .

Q. How can solubility challenges be mitigated during formulation studies?

  • Prodrug approaches : Introduce phosphate or ester prodrug moieties to enhance aqueous solubility.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice energy and improve dissolution rates.
  • Nanoparticle encapsulation : Lipid-based carriers or polymeric nanoparticles enhance bioavailability .

Q. What mechanistic insights can be gained from crystallographic and computational data?

X-ray structures reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that stabilize the bioactive conformation. Density functional theory (DFT) calculations correlate electronic properties (e.g., HOMO/LUMO energies) with reactivity, guiding functional group modifications .

Q. How can fluorination strategies expand the compound’s therapeutic potential?

Selective fluorination at C5 (via Ag2CO3/Selectfluor) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Fluorinated analogs of imatinib derivatives demonstrate improved kinase inhibition profiles, suggesting applicability in kinase-targeted drug discovery .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.